N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-17(12(2)26-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-25-16/h3-6,9-10,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIIRYVWBJDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural analogs (Table 1) share the sulfonamide linkage but differ in substituents and heterocyclic systems, leading to variations in physicochemical and pharmacological properties.
Table 1: Key Structural Differences Among Analogs
*Calculated based on molecular formulas; †Estimated from structural data in and .
Key Observations:
Heterocyclic Diversity: The target compound’s furan-2-carbonyl group contrasts with dioxoisoindoline (C F2–F4) or pyrimidine () in analogs. Furan’s smaller size and oxygen atom may reduce steric hindrance compared to bulkier dioxoisoindoline .
Sulfonamide Linkage :
- The target compound’s sulfonamide connects directly to the indolin core, whereas analogs like C F2–F4 use phenyl bridges. This may alter conformational flexibility and hydrogen-bonding capacity .
Molecular Weight and Solubility: The target compound (MW ~443 g/mol) is smaller than ’s bromo-morpholino derivative (MW ~577 g/mol), suggesting better membrane permeability. However, the dioxoisoindoline-containing analogs (C F2–F4) have higher molecular weights (~516–530 g/mol), which could impact bioavailability .
Hypothetical Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: The indolin scaffold is common in kinase inhibitors (e.g., sunitinib). The furan-2-carbonyl group may mimic ATP’s ribose moiety, enhancing binding affinity .
- Metabolic Stability : The 3,5-dimethylisoxazole’s methyl groups could slow oxidative metabolism compared to unmethylated heterocycles in analogs .
- Solubility : The absence of polar dioxoisoindoline groups (as in C F2–F4) may reduce aqueous solubility but improve lipophilicity for CNS targeting.
Q & A
Q. What are the common synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide, and what critical steps ensure high yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the indole scaffold with furan-2-carbonyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent at 0°C) to form the indolin-6-yl intermediate.
- Step 2 : Sulfonamide coupling using 3,5-dimethylisoxazole-4-sulfonyl chloride with the intermediate, requiring precise stoichiometry and inert atmosphere (argon/nitrogen) to prevent side reactions .
- Purification : Flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to isolate the final product. Key factors: Temperature control during exothermic steps, solvent choice (e.g., tetrahydrofuran enhances solubility), and monitoring via TLC or HPLC to track reaction progress .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are conflicting data resolved?
- NMR Spectroscopy : and NMR (e.g., DMSO-d6) confirm substituent positions and coupling constants. For example, the furan carbonyl signal appears near δ 160–165 ppm, while isoxazole protons resonate at δ 2.1–2.3 ppm (methyl groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈N₃O₅S: 400.1018; observed: 400.1025) .
- Contradiction Resolution : If NMR signals overlap (e.g., indole vs. sulfonamide protons), use 2D NMR (COSY, HSQC) or X-ray crystallography (SHELX refinement) to resolve ambiguities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cellular Uptake : LC-MS quantification in cell lysates after incubation (e.g., HEK-293 or HeLa cells).
- Cytotoxicity : MTT assay to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the sulfonamide coupling step?
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF may enhance sulfonyl chloride reactivity .
- Temperature Modulation : Gradual warming (0°C → room temperature) reduces side-product formation.
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt in DMF | 78 | 95 |
| No catalyst in DCM | 32 | 80 |
Q. What strategies are effective for resolving contradictions between computational docking predictions and experimental bioactivity data?
- Structural Validation : Perform X-ray crystallography (SHELXL refinement) to compare the compound’s 3D conformation with docking models .
- Solvent Accessibility Analysis : MD simulations accounting for solvation effects (e.g., explicit water models in GROMACS) to refine binding pocket predictions.
- Mutagenesis Studies : If targeting a receptor (e.g., TRPM8), mutate key residues (e.g., Tyr1004) and re-assess activity to validate docking hypotheses .
Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetic profiles?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- Modifications :
- Replace labile groups (e.g., ester in furan-2-carbonyl with amide).
- Introduce electron-withdrawing substituents on the isoxazole ring to reduce CYP450-mediated oxidation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
